
N-(4-(1-(6-chloro-4-phenylquinazolin-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(4-(1-(6-chloro-4-phenylquinazolin-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide” is a chemical compound with the molecular formula C28H22ClN5O3S . It has an average mass of 544.024 Da and a monoisotopic mass of 543.113159 Da . This compound is used in scientific research and its unique structure and properties make it valuable for various applications, such as drug discovery and development, molecular imaging, and biological studies.
Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a boiling point of 736.4±70.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.4 mmHg at 25°C . Its enthalpy of vaporization is 107.4±3.0 kJ/mol and its flash point is 399.1±35.7 °C . The compound has a molar refractivity of 148.0±0.5 cm3, 8 H bond acceptors, 1 H bond donor, and 6 freely rotating bonds . It has an ACD/LogP of 3.60 and an ACD/LogD (pH 5.5) of 4.12 .
Scientific Research Applications
Structural Analysis and Supramolecular Assembly
Structural studies on derivatives of compounds with complex molecular frameworks, such as nimesulide triazole derivatives, have revealed insights into their supramolecular assembly. These studies, conducted through X-ray powder diffraction and complemented by Hirshfeld surface analyses, provide a basis for understanding the intermolecular interactions that dictate the crystalline structures of such compounds (Dey et al., 2015). Such methodologies are essential for the characterization and application of novel chemical entities like the one you're interested in.
Synthetic Methodologies and Characterization
The synthesis and characterization of new chemical entities often involve multifaceted strategies. For instance, the synthesis of tridentate iminooxime ligands and their complexes with Co3+ showcases the intricate processes involved in creating compounds with specific desired properties (Mutlu & Irez, 2008). Similarly, innovative methods for rapid demethylation using microwave-assisted techniques highlight advances in synthetic chemistry that could be relevant for modifying or studying compounds like the one you've mentioned (Fredriksson & Stone-Elander, 2002).
Biomimetic Catalysis and Inhibitory Activity
Research into the biomimetic catalysis of phenols using copper peroxide complexes offers insights into enzyme-like activities that could be relevant for the pharmaceutical applications of new compounds (Wilfer et al., 2015). Additionally, the investigation of substituted 3-phenylsulfonylquinazoline-2,4-dione derivatives as inhibitors of human heart chymase demonstrates the potential therapeutic applications of chemically synthesized compounds (Fukami et al., 2000).
properties
IUPAC Name |
N-[4-[2-(6-chloro-4-phenylquinazolin-2-yl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24ClN5O2S/c1-39(37,38)35-24-15-12-20(13-16-24)27-19-28(21-8-4-2-5-9-21)36(34-27)30-32-26-17-14-23(31)18-25(26)29(33-30)22-10-6-3-7-11-22/h2-18,28,35H,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMNNGJGHUMACL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C4=NC5=C(C=C(C=C5)Cl)C(=N4)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1-(6-chloro-4-phenylquinazolin-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

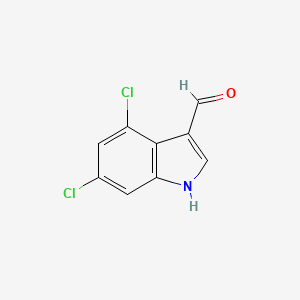

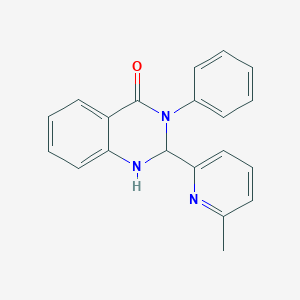

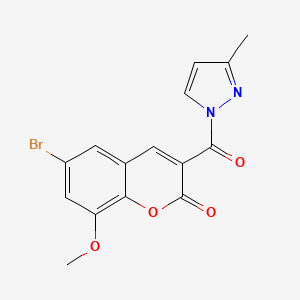
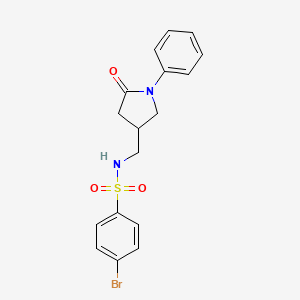
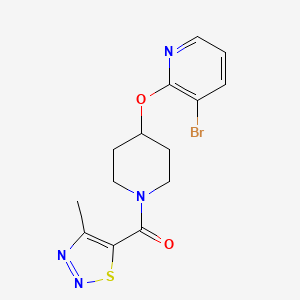
![3-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyridazine](/img/structure/B2947940.png)
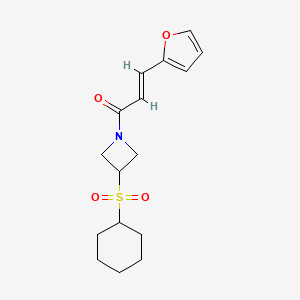
![5-[3-(Trifluoromethyl)phenyl]-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile](/img/structure/B2947942.png)
![6-(3-Fluorobenzyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2947943.png)
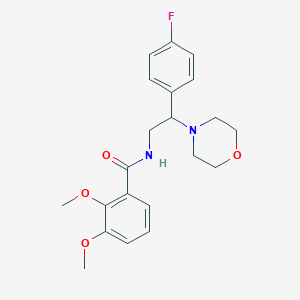
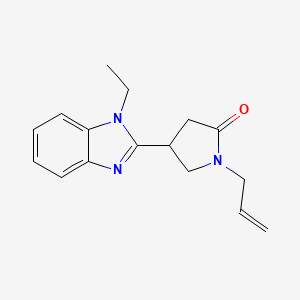
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-(phenylthio)butanamide hydrochloride](/img/structure/B2947949.png)